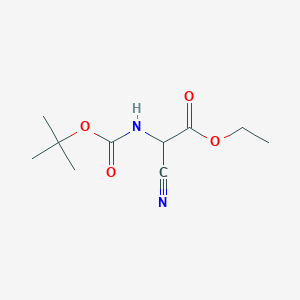

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate is a chemical compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods. For a similar compound, it was found to be a solid at 20°C, and it should be stored under inert gas at a temperature less than 0°C .

Wissenschaftliche Forschungsanwendungen

Modification of Cyanoacrylate Adhesives

Cyanoacrylate adhesives, known for their rapid bonding capabilities, are widely used in technology and medicine. The modification of these adhesives with compounds like N-Bocamino-cyano-acetic acid ethyl ester can enhance their properties . For instance, the introduction of cross-linking agents or plasticizing additives can improve adhesive qualities such as impact strength, thermal stability, and water resistance.

Synthesis of Diagnostic Radiotracers

In the field of medicinal chemistry, Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate serves as an intermediate in the synthesis of diagnostic radiotracers like 6-fluoro-L-DOPA . These radiotracers are crucial for positron emission tomography (PET) imaging, aiding in the diagnosis of neurological disorders such as Parkinson’s disease and in identifying certain types of tumors.

Pharmaceutical Intermediate

The compound is used as an intermediate in pharmaceutical synthesis. It’s involved in the preparation of various drug molecules, particularly those that require a protected amino group during the synthesis process .

Organic Synthesis

In organic synthesis, MFCD11616708 is utilized for its protective group, which safeguards functional groups during chemical reactions. It’s particularly useful in multi-step synthetic processes where selective reactivity is required .

Material Science

This compound plays a role in the development of new materials, including polymers and coatings. By altering the interaction between different chemical groups, researchers can create materials with specific characteristics tailored to their applications .

Catalysis

N-Bocamino-cyano-acetic acid ethyl ester: is also used in catalysis research. It can act as a ligand or a stabilizing agent in catalytic systems, influencing the rate and selectivity of chemical reactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUZWYMGERWKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)

![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![5-[1-(Difluoromethyl)-5-methylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)

![N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2741903.png)